
4-ethynyl-N-methyloxan-4-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethynyl-N-methyloxan-4-amine hydrochloride is a chemical compound with the molecular formula C8H14ClNO It is a derivative of oxan-4-amine, featuring an ethynyl group and a methyl group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethynyl-N-methyloxan-4-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with oxan-4-amine as the primary starting material.
Methylation: The nitrogen atom is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Processing: Depending on the scale, the reactions can be carried out in batch reactors or continuous flow reactors.
Purification: The crude product is purified using techniques such as recrystallization, distillation, or chromatography to obtain the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-ethynyl-N-methyloxan-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The ethynyl group can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxan-4-one derivatives.
Reduction: Formation of ethyl-substituted amines.
Substitution: Formation of substituted oxan-4-amine derivatives.
Applications De Recherche Scientifique
4-ethynyl-N-methyloxan-4-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-ethynyl-N-methyloxan-4-amine hydrochloride involves its interaction with specific molecular targets. The ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. The compound may inhibit or activate specific enzymes or receptors, thereby modulating biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-ethyloxan-4-amine hydrochloride: Lacks the ethynyl group, resulting in different chemical reactivity.
4-ethynyl-N,N-dimethyloxan-4-amine: Contains an additional methyl group on the nitrogen atom, affecting its steric and electronic properties.
Uniqueness
4-ethynyl-N-methyloxan-4-amine hydrochloride is unique due to the presence of both the ethynyl and methyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C8H14ClNO |
|---|---|
Poids moléculaire |
175.65 g/mol |
Nom IUPAC |
4-ethynyl-N-methyloxan-4-amine;hydrochloride |
InChI |
InChI=1S/C8H13NO.ClH/c1-3-8(9-2)4-6-10-7-5-8;/h1,9H,4-7H2,2H3;1H |
Clé InChI |
UDQUVMMUURVTIO-UHFFFAOYSA-N |
SMILES canonique |
CNC1(CCOCC1)C#C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


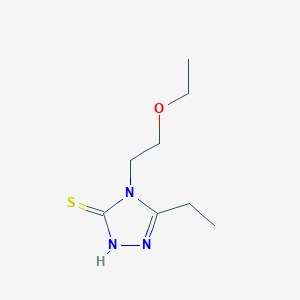
![2-{3-bromo-8-oxo-7H,8H-pyrido[2,3-d]pyridazin-7-yl}acetic acid](/img/structure/B15300364.png)
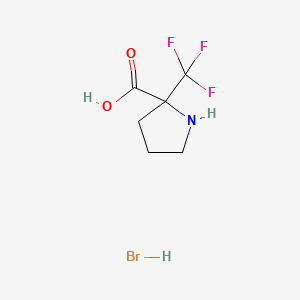
![4-{2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethyl}piperidine hydrochloride](/img/structure/B15300371.png)
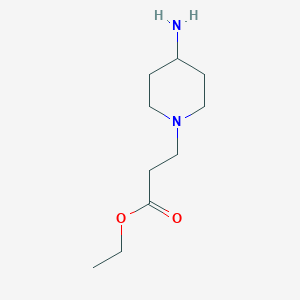
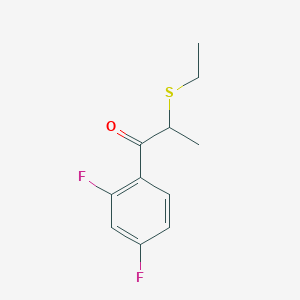
![3-Methyl-1-azaspiro[3.3]heptan-2-one](/img/structure/B15300391.png)
![2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride](/img/structure/B15300402.png)
![2-Tert-butyl 4-methyl 1-formyl-2-azabicyclo[2.1.1]hexane-2,4-dicarboxylate](/img/structure/B15300408.png)
![Rel-(3S,3aS,6aR)-octahydrocyclopenta[b]pyrrol-3-ol](/img/structure/B15300409.png)
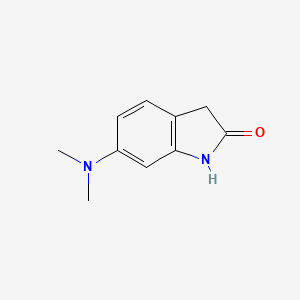
![3-[5-Chloro-2-(difluoromethoxy)phenyl]propanenitrile](/img/structure/B15300423.png)
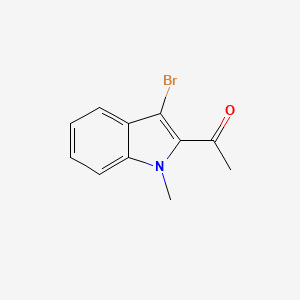
![[1-(2-Fluoroethyl)piperidin-4-yl]methanamine dihydrochloride](/img/structure/B15300436.png)
